Cytotoxicity Selectivity Profile Across MCF-7, Ca Ski, and HCT-116 Cancer Lines Versus Co-Isolated Sesquiterpenes
In a bioassay-guided fractionation study of Curcuma zedoaria rhizomes, curzerenone (1) was evaluated head-to-head against neocurdione (2), zederone (5), and alismol (4) for antiproliferative activity across three human cancer cell lines and one non-cancer fibroblast line (MRC-5) using the neutral red cytotoxicity assay [1]. Curzerenone exhibited an IC₅₀ of 8.9 ± 0.7 μg/mL against Ca Ski cervical cancer cells, which was 5.2-fold more potent than neocurdione (IC₅₀ 46.2 ± 1.1 μg/mL) in the same assay. Against MCF-7 breast cancer cells, curzerenone (IC₅₀ 40.0 ± 0.5 μg/mL) was 1.3-fold more potent than neocurdione (IC₅₀ 53.5 ± 1.1 μg/mL) and substantially more active than zederone (IC₅₀ >100 μg/mL). Curzerenone also demonstrated a 2.6-fold selectivity window against Ca Ski (8.9 μg/mL) relative to normal MRC-5 fibroblasts (20.0 ± 1.2 μg/mL), whereas alismol showed IC₅₀ >100 μg/mL against MRC-5 but lacked selectivity across cancer lines [1]. This differential selectivity profile is not replicated by any co-isolated analog in the same study.
| Evidence Dimension | Cytotoxicity (IC₅₀, μg/mL) across cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 40.0 ± 0.5; Ca Ski: 8.9 ± 0.7; HCT-116: 53.0 ± 1.5; MRC-5 (normal): 20.0 ± 1.2 |
| Comparator Or Baseline | Neocurdione: MCF-7 53.5 ± 1.1, Ca Ski 46.2 ± 1.1, HCT-116 64.0 ± 1.3, MRC-5 59.0 ± 0.4; Zederone: all >100.0; Alismol: MCF-7 10.0 ± 0.7, Ca Ski 8.70 ± 1.1, HCT-116 9.0 ± 0.9, MRC-5 >100.0 |
| Quantified Difference | Curzerenone 5.2-fold more potent than neocurdione against Ca Ski; 1.3-fold more potent against MCF-7; >11-fold more potent than zederone across all lines |
| Conditions | Neutral red cytotoxicity assay; 72 h exposure; MCF-7 (breast), Ca Ski (cervical), HCT-116 (colon) cancer cell lines; MRC-5 normal fibroblasts; doxorubicin as positive control (IC₅₀ 0.05–0.40 μg/mL) |
Why This Matters
A researcher prioritizing cervical cancer models should select curzerenone over neocurdione or zederone because curzerenone provides a 5.2-fold potency advantage specifically in Ca Ski cells, with a measurable therapeutic window against normal fibroblasts that is absent in zederone.
- [1] Rasedee A, Behravan J, Nallappan M, et al. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria. Evid. Based Complement. Alternat. Med., 2013; 2013: 257108. Table 2. PMC3671673. View Source
